
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, also known as MPHC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPHC belongs to the class of phenethylamines and has a similar structure to other psychoactive substances, such as amphetamines and MDMA. However, unlike these substances, MPHC does not have any known recreational use and is solely used for scientific purposes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves the stimulation of serotonin release from nerve terminals in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to the activation of serotonin receptors. The activation of these receptors can produce a range of effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate and blood pressure. 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has also been shown to induce hyperthermia, which is an elevation in body temperature that can be potentially harmful.
Advantages and Limitations for Lab Experiments
The use of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine in lab experiments has several advantages, including its selectivity for serotonin release and its ability to produce consistent effects. However, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine also has limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine, including investigating its potential therapeutic applications in the treatment of mood disorders and exploring its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine use and its potential toxicity. Overall, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has the potential to be a valuable tool in scientific research and may lead to new insights into the function of the brain and the development of novel treatments for psychiatric disorders.
Synthesis Methods
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine involves several steps, including the reaction of 3-pyridinemethanol with cyclohexanone to form 3-pyridinemethylcyclohexanone. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine. The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine has been used in several scientific studies as a research tool to investigate the function of various neurotransmitter systems in the brain. One study found that 4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine acts as a selective serotonin releasing agent, meaning that it increases the release of serotonin in the brain. This finding is significant because serotonin is a neurotransmitter that plays a crucial role in mood regulation and is often targeted in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-3,8-9,12-13,15H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZDEWMIDPFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(pyridin-3-ylmethyl)cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


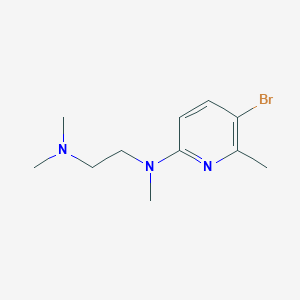
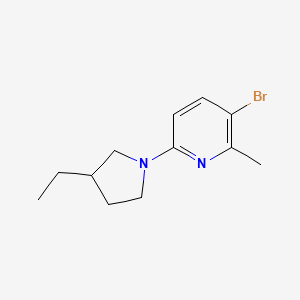
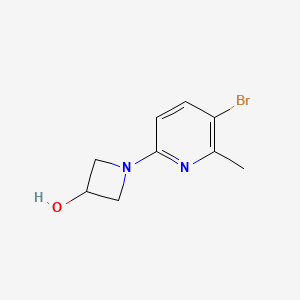

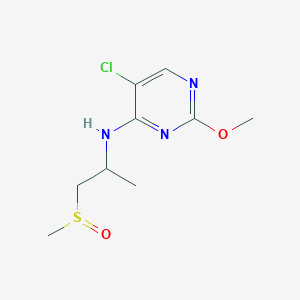
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
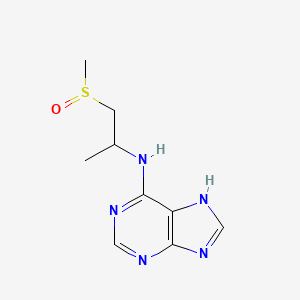

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



